Cas no 1689-73-2 (Phenol,4-[(phenylimino)methyl]-)
Phenol,4-[(phenylimino)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4-[(phenylimino)methyl]-
- 4-(anilinomethylidene)cyclohexa-2,5-dien-1-one
- 4-(Phenyliminomethyl)phenol
- 1-(4-Hydroxybenzylidene) aniline
- 4-((1E)-2-phenyl-2-azavinyl)phenol
- 4-[(phenylimino)methyl]phenol
- 4-Hydroxybenzalaniline
- 4'-hydroxybenzylideneaniline
- 4-hydroxybenzylideneaniline
- N-(4-hydroxybenzylidene)anili
- N-(p-Hydroxybenzylidene)aniline
- N-p-Hydroxybenzalaniline
- NSC32434
- Phenol, 4-((phenylimino)methyl)-
- p-hydroxybenzylideneaniline
- SureCN2311078
- KAFOXNBOSQXQDL-UHFFFAOYSA-N
- 4-hydroxybenzal aniline
- (E)-4-((phenylimino)methyl)phenol? (Ezetimibe Impurity pound(c)
- KAFOXNBOSQXQDL-GXDHUFHOSA-N
- BDBM50529601
- BS-50558
- CBDivE_002073
- 4-[(E)-(Phenylimino)methyl]phenol
- 1689-73-2
- E76485
- TimTec1_001269
- Phenol, 4-[(phenylimino)methyl]-
- alpha-Phenylimino-p-cresol
- 4-hydroxybenzylidene-aniline
- HMS1537J15
- NSC 32434
- BRD-K20643289-001-01-8
- NCGC00174610-01
- DTXSID9061885
- GNE5J446UD
- AKOS016038554
- AKOS003672104
- CS-0164723
- 4-((phenylimino)methyl)phenol
- SCHEMBL2311078
- 2505-66-0
- Phenol, p-(N-phenylformimidoyl)-
- MFCD00029728
- 4-(N-phenylformimidoyl)phenol
- N-(4-hydroxybenzylidene)aniline
- CHEMBL1091624
- AKOS003808183
- 4-[(E)-(Phenylimino)methyl]phenol #
- NSC-32434
- SY316747
- Phenol, 4-[(E)-(phenylimino)methyl]-
-
- Inchi: 1S/C13H11NO/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-10,15H/b14-10+
- InChI Key: KAFOXNBOSQXQDL-GXDHUFHOSA-N
- SMILES: OC1C=CC(/C=N/C2C=CC=CC=2)=CC=1
Computed Properties
- Exact Mass: 197.08413
- Monoisotopic Mass: 197.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1A^2
- XLogP3: 2.5
Experimental Properties
- Density: 1.279
- Boiling Point: 347.4°C at 760 mmHg
- Flash Point: 145°C
- Refractive Index: 1.744
- PSA: 29.1
- LogP: 3.14280
Phenol,4-[(phenylimino)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WU654-1g |
Phenol,4-[(phenylimino)methyl]- |
1689-73-2 | 95+% | 1g |
56.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WU654-20g |
Phenol,4-[(phenylimino)methyl]- |
1689-73-2 | 95+% | 20g |
555.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WU654-5g |
Phenol,4-[(phenylimino)methyl]- |
1689-73-2 | 95+% | 5g |
172.0CNY | 2021-07-10 | |
| A2B Chem LLC | AF18566-100mg |
4-((Phenylimino)methyl)phenol |
1689-73-2 | 98% | 100mg |
$55.00 | 2024-04-20 | |
| A2B Chem LLC | AF18566-250mg |
4-((Phenylimino)methyl)phenol |
1689-73-2 | 98% | 250mg |
$85.00 | 2024-04-20 | |
| A2B Chem LLC | AF18566-1g |
4-((Phenylimino)methyl)phenol |
1689-73-2 | 98% | 1g |
$174.00 | 2024-04-20 | |
| A2B Chem LLC | AF18566-5g |
4-((Phenylimino)methyl)phenol |
1689-73-2 | 98% | 5g |
$502.00 | 2024-04-20 | |
| A2B Chem LLC | AF18566-10g |
4-((Phenylimino)methyl)phenol |
1689-73-2 | 98% | 10g |
$844.00 | 2024-04-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY316747-1g |
4-[(Phenylimino)methyl]phenol |
1689-73-2 | ≥95% | 1g |
¥1127.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_9244602-25g |
4-((Phenylimino) methyl) phenol, 97% |
1689-73-2 | 97% | 25g |
¥750.00 | 2025-04-17 |
Phenol,4-[(phenylimino)methyl]- Suppliers
Phenol,4-[(phenylimino)methyl]- Related Literature
-
1. Hydrogen bonding and substituent group effects in phénols. Part I. Apparent dipole moments and infrared spectra of N-(4-hydroxybenzylidene)-4-substituted-anilines in benzene, carbon tetrachloride, and dioxanD. C. Colinese J. Chem. Soc. B 1971 857
-
Wuhou Fan,Yong Jin,Liangjie Shi,Rong Zhou,Weining Du J. Mater. Chem. A 2020 8 6757
-
3. Self-protonation mechanism in the electroreduction of hydroxyiminesAbdirisak Ahmed Isse,Ahmed Maye Abdurahman,Elio Vianello J. Chem. Soc. Perkin Trans. 2 1996 597
Additional information on Phenol,4-[(phenylimino)methyl]-
Phenol,4-[(phenylimino)methyl]- (CAS 1689-73-2): Properties, Applications, and Market Insights
Phenol,4-[(phenylimino)methyl]- (CAS 1689-73-2), also known as 4-[(phenylimino)methyl]phenol, is a specialized organic compound with a unique molecular structure. This compound belongs to the class of Schiff base derivatives, which are gaining increasing attention in various scientific and industrial applications. The compound features a phenol group linked to a phenylimino moiety through a methylene bridge, creating interesting chemical properties that make it valuable for multiple applications.
The molecular formula of Phenol,4-[(phenylimino)methyl]- is C13H11NO, with a molecular weight of 197.23 g/mol. Its structure combines aromatic rings with an imine functional group (-C=N-), which contributes to its chelating properties and potential as a ligand in coordination chemistry. Recent studies in materials science have highlighted the compound's utility in creating novel organic frameworks and functional materials.
One of the most significant applications of Phenol,4-[(phenylimino)methyl]- is in the field of organic synthesis, where it serves as a versatile intermediate. Researchers are particularly interested in its potential for creating photoactive materials and molecular sensors, addressing current demands for smart materials in environmental monitoring and biomedical applications. The compound's ability to form stable complexes with metal ions makes it valuable for developing catalysts in green chemistry processes.
In the pharmaceutical research sector, derivatives of Phenol,4-[(phenylimino)methyl]- are being investigated for their potential biological activities. While not directly used as an active pharmaceutical ingredient, its structural framework appears in several drug discovery programs targeting various therapeutic areas. The compound's aromatic and imine functionalities make it an interesting scaffold for medicinal chemistry applications.
The material science community has shown growing interest in Phenol,4-[(phenylimino)methyl]- for developing advanced polymers and coordination networks. Its ability to form hydrogen bonds and coordinate with metal ions makes it suitable for creating self-assembled nanostructures, which are crucial for next-generation electronic devices and energy storage systems.
From an industrial perspective, the production and application of Phenol,4-[(phenylimino)methyl]- require specialized knowledge in organic synthesis and handling of sensitive compounds. Manufacturers typically employ controlled reaction conditions to ensure high purity and yield. The compound's stability and solubility characteristics make it suitable for various formulation processes in specialty chemical applications.
Recent market trends indicate increasing demand for Phenol,4-[(phenylimino)methyl]- in research and development activities, particularly in Asia-Pacific regions where advanced materials research is expanding rapidly. The compound's unique properties align well with current industry needs for sustainable chemistry solutions and functional materials development.
Quality control for Phenol,4-[(phenylimino)methyl]- typically involves advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy to ensure product consistency and purity. Researchers and industrial users often specify particular purity grades depending on their application requirements, with ≥98% purity being common for most research applications.
Environmental considerations for Phenol,4-[(phenylimino)methyl]- focus on proper waste management and disposal procedures according to local regulations. While not classified as highly hazardous, responsible handling practices are recommended to minimize environmental impact. The compound's potential for biodegradation and its behavior in various ecosystems are subjects of ongoing research.
Future research directions for Phenol,4-[(phenylimino)methyl]- include exploring its potential in renewable energy applications, particularly in organic photovoltaics and battery materials. The compound's electron-rich structure and ability to coordinate with various metals make it an interesting candidate for developing next-generation energy materials.
For researchers and industry professionals working with Phenol,4-[(phenylimino)methyl]-, staying updated with the latest scientific literature and patent developments is crucial. The compound continues to find new applications in cutting-edge technologies, making it an important subject in materials chemistry and molecular engineering research.
1689-73-2 (Phenol,4-[(phenylimino)methyl]-) Related Products
- 138035-94-6(2,4-Cyclohexadien-1-one,6,6'-[1,4-phenylenebis(iminomethylidyne)]bis-)
- 140476-31-9(2,4-Cyclohexadien-1-one,6,6'-[1,4-phenylenebis(iminomethylidyne)]bis-, (Z,Z)-)
- 31519-64-9(2,4-Cyclohexadien-1-one, 6-[(phenylamino)methylene]-, (6Z)-)
- 55135-73-4(2(3H)-NAPHTHALENONE, 3-[(PHENYLAMINO)METHYLENE]-)
- 63284-98-0(1,3,6,8-NONATETRAEN-5-ONE, 1,9-BIS(METHYLPHENYLAMINO)-)
- 53565-68-7(2,4-Cyclohexadien-1-one,6-[[[4-(dimethylamino)phenyl]amino]methylene]-)
- 52828-01-0(2,4-Cyclohexadien-1-one, 6-[(phenylamino)methylene]-)
- 94664-72-9((NZ)-N-(4-hydroxyphenyl)methylidene-N-oxidoanilinium)
- 138035-93-5(2,4-Cyclohexadien-1-one, 6,6'-[1,3-phenylenebis(iminomethylidyne)]bis- (9CI))
- 53565-75-6(2,5-Cyclohexadien-1-one, 4-[(phenylamino)methylene]-)